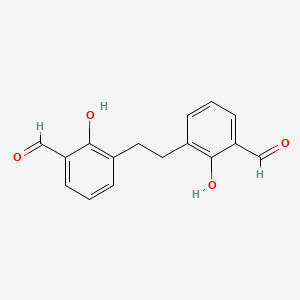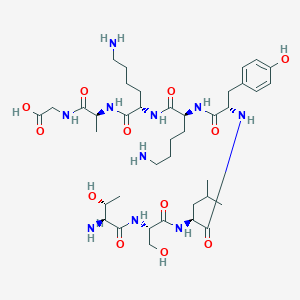![molecular formula C23H24Br2OSn B12584560 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane CAS No. 648930-67-0](/img/structure/B12584560.png)
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a biphenyl group, a pentyl chain, and a dibromo phenylstannane moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.
Attachment of the Pentyl Chain: The pentyl chain is introduced via an etherification reaction, where the biphenyl group is reacted with a pentyl halide in the presence of a base.
Introduction of the Dibromo Phenylstannane Moiety: The final step involves the reaction of the pentyl-biphenyl ether with dibromo phenylstannane under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert the dibromo phenylstannane moiety to a phenylstannane.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and biphenyl derivatives.
Reduction: Phenylstannane and biphenyl derivatives.
Substitution: Various substituted phenylstannane derivatives.
Scientific Research Applications
Chemistry
In chemistry, {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane is used as a precursor for the synthesis of other organotin compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, organotin compounds are studied for their potential as antifouling agents and biocides. The biphenyl group in this compound may enhance its biological activity.
Medicine
While organotin compounds are generally toxic, they are investigated for their potential use in cancer therapy due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane can be used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Mechanism of Action
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane involves its interaction with cellular components. The tin center can coordinate with various biological molecules, disrupting their normal function. The biphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Another organotin compound used as a biocide.
Triphenyltin Hydroxide: Used in agriculture as a fungicide.
Dibutyltin Dilaurate: Commonly used as a catalyst in the production of polyurethane.
Uniqueness
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane is unique due to its biphenyl group, which imparts distinct chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
648930-67-0 |
|---|---|
Molecular Formula |
C23H24Br2OSn |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
dibromo-phenyl-[5-(4-phenylphenoxy)pentyl]stannane |
InChI |
InChI=1S/C17H19O.C6H5.2BrH.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;1-2-4-6-5-3-1;;;/h4-6,8-13H,1-3,7,14H2;1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
FMVLDJBBMISFPX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)

![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)



![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)

![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)

![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)

